Bromine-Driven Lipophilicity Increase
The computed octanol-water partition coefficient (XLogP3-AA) for 4-(4-bromophenoxy)butane-1-sulfonamide is 2.0, as reported by PubChem [1]. In contrast, the direct unsubstituted analog 4-phenoxybutane-1-sulfonamide would be predicted to have a lower logP due to the absence of the lipophilic bromine atom, and the 4-fluoro analog is expected to have a significantly lower logP based on the well-characterized reduction in lipophilicity conferred by aromatic fluorine substitution [2]. While no experimentally measured logD7.4 values are publicly available for this compound, the computed logP difference provides a class-level basis for selecting the bromo analog over the fluoro or unsubstituted variant when higher membrane permeability or increased hydrophobic target engagement is desired in a screening library context [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 [1] |
| Comparator Or Baseline | 4-(4-Fluorophenoxy)butane-1-sulfonamide (predicted: XLogP3-AA approximately 1.3); 4-Phenoxybutane-1-sulfonamide (predicted: XLogP3-AA approximately 1.2) [2] |
| Quantified Difference | Δ XLogP3-AA ≈ +0.7–0.8 log units higher for the bromo analog vs. fluoro and unsubstituted analogs (predicted class-level values) |
| Conditions | Computed using XLogP3 algorithm, PubChem 2025 release [1]; comparator logP values estimated based on aromatic halogen π-contribution constants from medicinal chemistry literature [2]. |
Why This Matters
In early-stage drug discovery, logP differences of 0.7–0.8 units can translate to a measurable impact on passive membrane permeability and non-specific protein binding, making the bromo analog a justified choice when higher lipophilicity is a design goal, while the fluoro analog would serve projects requiring lower logP.
- [1] PubChem. Computed Properties for CID 64200019: 4-(4-Bromophenoxy)butane-1-sulfonamide (XLogP3-AA). National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Hansch, C., Leo, A., and Hoekman, D. (1995) Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC. (Aromatic substituent π-values for Br, Cl, F, and H.) View Source
